molecular formula C13H15N3O2S3 B5540962 2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate CAS No. 312587-10-3

2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate

Cat. No.: B5540962
CAS No.: 312587-10-3
M. Wt: 341.5 g/mol
InChI Key: WJHLASSIPVZDID-UHFFFAOYSA-N
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Description

2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate, commonly known as Imidacloprid, is a potent insecticide that belongs to the neonicotinoid class of chemicals. It is widely used in agriculture to control pests that damage crops, and also in domestic settings to control household pests. Imidacloprid has gained popularity as a replacement for older, more toxic insecticides due to its high efficacy and low toxicity to humans and animals.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives, including those based on pyridinyl and isothiazolyl groups, has been extensively studied. These compounds have been evaluated for their antineoplastic properties, although the specific compound , 2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate, was not found to exhibit activity against murine P388 lymphocytic leukemia. This research illustrates the chemical's utility in exploring new antineoplastic agents (Anderson & Jones, 1984).

Antineoplastic Activity

Further studies have synthesized bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, demonstrating in vivo activity against P388 lymphocytic leukemia, highlighting the compound's potential in cancer research (Anderson, Heider, Raju, & Yucht, 1988).

Chemical Synthesis Techniques

One-step synthesis techniques converting substituted furans into 5-acylisothiazoles showcase the compound's role in facilitating novel synthetic routes for creating heterocyclic systems. These methods are significant for the development of new pharmaceuticals and materials (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001).

Photoluminescence and Sensor Development

Research on heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, similar to the core structure of the compound , indicates its potential applications in developing fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. This research opens avenues for the compound's use in sensor technology and materials science (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Properties

IUPAC Name

2-pyridin-2-ylethyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S3/c1-19-11-10(12(20-2)21-16-11)15-13(17)18-8-6-9-5-3-4-7-14-9/h3-5,7H,6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHLASSIPVZDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)NC(=O)OCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134044
Record name Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312587-10-3
Record name Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312587-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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